
A Comparative Proteomic Analysis of Aurora A-
Targeted Therapies: JB170 vs. Alisertib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JB170

Cat. No.: B8201647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proteomic effects of two distinct therapeutic

agents targeting Aurora A kinase: JB170, a Proteolysis Targeting Chimera (PROTAC) degrader,

and alisertib, a small molecule kinase inhibitor. This objective analysis, supported by

experimental data, aims to elucidate their differential mechanisms of action and cellular

impacts, offering valuable insights for cancer research and drug development.
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Feature JB170 Alisertib

Mechanism of Action

Induces proteasomal

degradation of Aurora A

kinase.[1][2][3]

Inhibits the catalytic activity of

Aurora A kinase.[4][5][6][7]

Primary Cellular Effect
Depletion of the entire Aurora

A protein.[1][2]

Inhibition of Aurora A kinase-

mediated phosphorylation.[4]

[5][8]

Cell Cycle Impact Induces S-phase arrest.[1][9]
Causes G2/M phase arrest

and mitotic defects.[4][5][10]

Selectivity
Highly specific for Aurora A

degradation.[2][11]

Selective for Aurora A over

Aurora B, but can affect other

kinases at higher

concentrations.[5][6]

Therapeutic Potential

Overcomes resistance

mechanisms related to non-

catalytic functions of Aurora A.

[2][9]

Effective in cancers with

Aurora A overexpression, but

resistance can emerge.[5]

Quantitative Proteomic Comparison
A key study utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) mass

spectrometry directly compared the proteomic changes induced by JB170 and alisertib in MV4-

11 cells.[2][12] The results highlight the distinct mechanisms of these two compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/jb170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://probechem.com/products_JB170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.selleckchem.com/products/MLN8237.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/alisertib
https://www.medchemexpress.com/jb170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://pubmed.ncbi.nlm.nih.gov/28861148/
https://www.medchemexpress.com/jb170.html
https://proteomecentral.proteomexchange.org/cgi/GetDataset?ID=PXD019585
https://pmc.ncbi.nlm.nih.gov/articles/PMC5575171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.researchgate.net/figure/Alisertib-mechanism-of-action-Alisertib-selectively-binds-to-and-inhibits-Aurora-A_fig1_282044202
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://www.researchgate.net/figure/JB170-is-highly-specific-for-AURORA-A-a-Radar-plot-and-dose-response-profile-for_fig11_344413438
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.selleckchem.com/products/MLN8237.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://proteomecentral.proteomexchange.org/cgi/GetDataset?ID=PXD019585
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.benchchem.com/product/b8201647?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://www.ebi.ac.uk/pride/archive/projects/PXD017342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein
Effect of JB170 (vs.
untreated)

Effect of Alisertib
(vs. untreated)

Key Takeaway

Aurora A (AURKA)
Significantly Depleted

(-73%)[2]

No significant change

in protein level

JB170 effectively

removes the Aurora A

protein, while alisertib

only inhibits its

function.[2]

Other Proteins

No other proteins

were significantly

depleted.[2]

Modulation of proteins

involved in cell cycle,

apoptosis, and

autophagy.[4][13][14]

JB170 demonstrates

high specificity for

Aurora A degradation.

[2]

Cereblon (CRBN)

Substrates

No significant

depletion of known

CRBN neosubstrates

(e.g., GSPT1, IKZF1).

[2]

Not applicable

The degradation effect

of JB170 is highly

targeted to Aurora A.

[2]

Signaling Pathways: A Tale of Two Mechanisms
While both JB170 and alisertib target Aurora A, their distinct mechanisms of action lead to

different downstream signaling consequences.

JB170: Targeted Degradation of Aurora A
JB170 is a PROTAC that links alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

[1][2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal

degradation of Aurora A.
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Mechanism of JB170-mediated Aurora A degradation.

Alisertib: Inhibition of Aurora A Kinase Activity
Alisertib is an ATP-competitive inhibitor that binds to the active site of Aurora A, preventing its

kinase activity.[5][6][15] This leads to the disruption of mitotic events regulated by Aurora A

phosphorylation.
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Mechanism of Alisertib-mediated Aurora A inhibition.
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The following protocols provide an overview of the key experiments used in the comparative

proteomic analysis of JB170 and alisertib.

SILAC-Based Quantitative Proteomics

Cell Culture and Labeling

Treatment

Sample Processing and Analysis

Light
(Normal Arginine/Lysine)

DMSO (Control)

Medium
(Medium Isotope Arginine/Lysine)

JB170

Heavy
(Heavy Isotope Arginine/Lysine)

Alisertib

Combine Cell Populations

Cell Lysis and Protein Extraction

Protein Digestion (Trypsin)

LC-MS/MS Analysis

Data Analysis (MaxQuant)
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Workflow for SILAC-based comparative proteomics.

1. Cell Culture and Isotope Labeling:

MV4-11 cells were cultured in RPMI 1640 medium deficient in L-arginine and L-lysine.[12]

The medium was supplemented with either "light" (Arg0, Lys0), "medium" (Arg6, Lys4), or

"heavy" (Arg10, Lys8) isotopes of arginine and lysine for at least five cell divisions to ensure

complete incorporation.[12]

2. Treatment:

"Light" labeled cells were treated with DMSO (vehicle control).[12]

"Medium" labeled cells were treated with 100 nM JB170.[12]

"Heavy" labeled cells were treated with 100 nM alisertib.[12]

Treatment duration was 6 hours.[12]

3. Sample Preparation and Mass Spectrometry:

The three cell populations were combined in a 1:1:1 ratio.[12]

Combined cells were lysed, and proteins were extracted.

Proteins were digested into peptides using trypsin.

Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)

on an Orbitrap Fusion instrument.[12]

4. Data Analysis:

Raw MS data was processed using MaxQuant software.[12]

Peptides and proteins were identified by searching against the UniProt human database.[12]

Protein abundance ratios (Medium/Light and Heavy/Light) were calculated to determine the

relative changes in protein levels upon treatment with JB170 and alisertib compared to the
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control.[12]

Conclusion
The comparative proteomic analysis of JB170 and alisertib reveals two fundamentally different

approaches to targeting Aurora A. Alisertib acts as a conventional inhibitor, blocking the kinase

activity of Aurora A and primarily impacting mitotic progression. In contrast, JB170, as a

PROTAC degrader, eliminates the Aurora A protein entirely, leading to a distinct cellular

phenotype characterized by S-phase arrest. This suggests that JB170 can counteract both the

catalytic and non-catalytic functions of Aurora A, potentially offering a therapeutic advantage in

cancers where non-catalytic roles of Aurora A contribute to disease progression. These findings

underscore the importance of understanding the detailed molecular consequences of different

drug modalities, even when they are directed against the same protein target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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